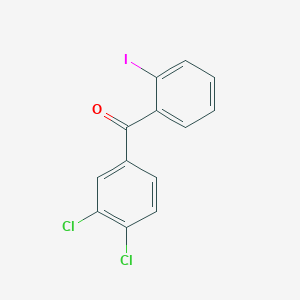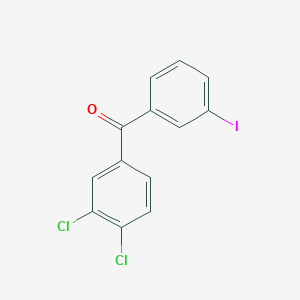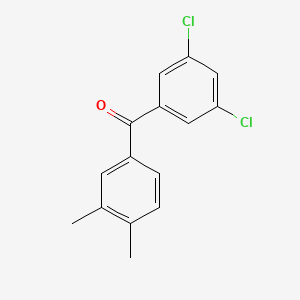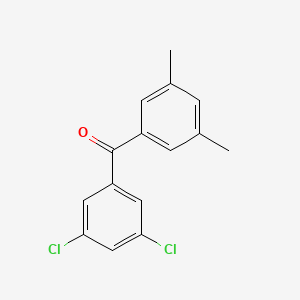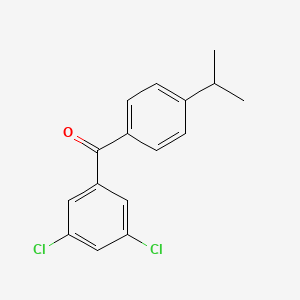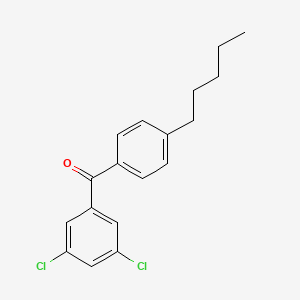
2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone
説明
“2,5-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the CAS Number: 898779-36-7 . It has a molecular weight of 282.34 and its IUPAC name is (2,5-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone” is based on its InChI Code: 1S/C18H18O3/c1-12-6-7-13(2)16(10-12)17(19)14-4-3-5-15(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3 . This indicates the presence of 18 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms in the molecule.科学的研究の応用
Organic Synthesis and Fine Chemicals
2,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone serves as an intermediate in organic synthesis. Researchers use it to create more complex molecules due to its versatile reactivity. Its unique structure, incorporating both a dioxolane ring and a benzophenone moiety, allows for diverse chemical transformations. These reactions can lead to the development of novel materials, pharmaceuticals, and functional compounds .
Photoinitiators in Polymer Chemistry
Photoinitiators play a crucial role in photopolymerization processes. This compound has been investigated as a potential photoinitiator due to its absorption in the UV region. When exposed to UV light, it generates reactive species that initiate polymerization reactions. Researchers explore its use in UV-curable coatings, adhesives, and 3D printing resins .
Antioxidant Properties
Studies have highlighted the antioxidant activity of 2,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone. As an antioxidant, it scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers investigate its potential applications in food preservation, cosmetics, and health supplements .
Photostabilizers in Sunscreens and Cosmetics
The compound’s UV-absorbing properties make it suitable as a photostabilizer in sunscreens and cosmetic formulations. By absorbing UV radiation, it prevents the degradation of active ingredients and enhances product stability. Its compatibility with various cosmetic matrices makes it an attractive choice for formulators .
Fluorescent Probes and Imaging Agents
Researchers have explored the fluorescent properties of this compound. It emits fluorescence upon excitation, making it useful as a probe in biological imaging. Its potential applications include cellular imaging, tracking specific molecules, and studying cellular processes .
Cytotoxicity Studies and Drug Development
While investigating related compounds, scientists have discovered moderate cytotoxicity against cancer cell lines. For instance, (S)-methyl 2-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a derivative containing the thiazole unit, exhibited cytotoxic effects against KB and LoVo cells. Researchers continue to explore its potential as a lead compound for anticancer drug development .
特性
IUPAC Name |
(2,5-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-6-7-13(2)16(10-12)17(19)14-4-3-5-15(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQKZTOKCOEWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645065 | |
| Record name | (2,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898779-36-7 | |
| Record name | Methanone, (2,5-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



